molecular formula C20H24ClN B12427145 Maprotiline-d5 Hydrochloride

Maprotiline-d5 Hydrochloride

Cat. No.: B12427145
M. Wt: 318.9 g/mol
InChI Key: NZDMFGKECODQRY-QHZJUOFTSA-N
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Description

Maprotiline-d5 Hydrochloride: is a deuterated form of Maprotiline Hydrochloride, a tetracyclic antidepressant. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Maprotiline Hydrochloride. The deuterium labeling helps in tracing the metabolic pathways and understanding the drug’s behavior in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Maprotiline-d5 Hydrochloride involves the incorporation of deuterium atoms into the Maprotiline Hydrochloride molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is often subjected to rigorous testing to confirm the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: Maprotiline-d5 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve acidic or basic environments.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve anhydrous solvents and low temperatures.

    Substitution: Common reagents include halogenating agents and nucleophiles. .

Major Products Formed:

Scientific Research Applications

Maprotiline-d5 Hydrochloride is widely used in scientific research for various applications:

Mechanism of Action

Maprotiline-d5 Hydrochloride exerts its effects by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain. This leads to enhanced neurotransmission and alleviation of depressive symptoms. The molecular targets include norepinephrine transporters, which are responsible for the reuptake of norepinephrine from the synaptic cleft .

Comparison with Similar Compounds

    Nortriptyline Hydrochloride: A tricyclic antidepressant with similar pharmacological properties.

    Protriptyline Hydrochloride: Another tricyclic antidepressant with similar effects but different side effect profiles.

Uniqueness: Maprotiline-d5 Hydrochloride is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and pharmacodynamic studies. This labeling provides a distinct advantage in tracing the metabolic pathways and understanding the drug’s behavior in biological systems .

Properties

Molecular Formula

C20H24ClN

Molecular Weight

318.9 g/mol

IUPAC Name

1,1-dideuterio-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H/i1D3,14D2;

InChI Key

NZDMFGKECODQRY-QHZJUOFTSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC([2H])([2H])CCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl

Canonical SMILES

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl

Origin of Product

United States

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